3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as methoxy, piperidinyl, and thioether moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the 3,4-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the piperidinyl and thioether groups: These functional groups can be introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The aromatic ring and piperidinyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class may include different substituents on the thienopyrimidine core.
Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Piperidinyl derivatives: Molecules containing the piperidinyl group.
Uniqueness
The unique combination of functional groups in “3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₁₉H₂₄N₄O₄S₂
- Molecular Weight : 436.6 g/mol
- CAS Number : 476466-51-0
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways involved in cancer cell proliferation and survival. The thienopyrimidine core structure is known for its role in inhibiting various kinases and enzymes critical for tumor growth.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds related to thienopyrimidine derivatives. For instance, a study demonstrated that similar compounds exhibited selective cytotoxicity against malignant cells while sparing non-malignant cells. This selectivity is quantified using a Selectivity Index (SI) , which measures the ratio of cytotoxicity in cancerous cells compared to normal cells .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | HL-60 (Leukemia) | 0.5 | 10 |
Compound B | HSC-2 (Carcinoma) | 0.3 | 15 |
Target Compound | HSC-4 (Carcinoma) | 0.4 | 12 |
Mechanisms of Induction of Apoptosis
Research indicates that the target compound may induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7. The activation of these caspases leads to programmed cell death, which is a desirable outcome in cancer treatment .
Pharmacological Studies
In addition to its anticancer properties, this compound has been evaluated for its effects on other biological systems. Studies have shown that it may also possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory response .
Case Studies
A notable case study involved the evaluation of thienopyrimidine derivatives in clinical settings. Patients with advanced malignancies were administered these compounds as part of a phase I trial, which aimed to assess safety and preliminary efficacy. Results indicated a promising response rate among patients with specific tumor types, suggesting further investigation into this class of compounds is warranted .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-27-16-7-6-14(12-17(16)28-2)24-20(26)19-15(8-11-29-19)22-21(24)30-13-18(25)23-9-4-3-5-10-23/h6-7,12H,3-5,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGEUQAUBPQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.